1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the linear formula C5H6F2O2 . It is a part of the class of organic compounds known as difluorocyclopropanes .
Synthesis Analysis
The synthesis of 1,1-difluorocyclopropane derivatives, including “1-(Difluoromethyl)cyclopropane-1-carboxylic acid”, has been a subject of interest in recent years due to their applications in various fields such as medicine, agriculture, and materials sciences . The synthesis process involves the functionalization of organic molecules with fluorine substituents .
Molecular Structure Analysis
The molecular structure of “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is characterized by a cyclopropane ring with a difluoromethyl group and a carboxylic acid group attached to it . The InChI code for this compound is 1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) .
Chemical Reactions Analysis
The role of the fluorine substituents in “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is significant in both ring-forming and ring-opening reactions . The carbon atom attached directly to the fluorine atoms has a significant partial positive charge and can be a site for nucleophilic attack .
Physical And Chemical Properties Analysis
“1-(Difluoromethyl)cyclopropane-1-carboxylic acid” has a molecular weight of 136.1 . Its boiling point is approximately 198.8±15.0 C at 760 mmHg .
Scientific Research Applications
1-Aminocyclopropane 1-carboxylic acid (ACC) is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Method of Application
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
Results or Outcomes
In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
Future Directions
The future directions for “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” and similar compounds involve further exploration of their synthesis and applications. Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals . The number of medicinal preparations containing at least one fluorine atom in the structure is now very high .
properties
IUPAC Name |
1-(difluoromethyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZJZPVSPHHGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1314397-71-1 | |
Record name | 1-(difluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.